5-Bromo-2-iodo-4-(trifluoromethoxy)aniline

Catalog No.
S13350631
CAS No.
M.F
C7H4BrF3INO
M. Wt
381.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-iodo-4-(trifluoromethoxy)aniline

Product Name

5-Bromo-2-iodo-4-(trifluoromethoxy)aniline

IUPAC Name

5-bromo-2-iodo-4-(trifluoromethoxy)aniline

Molecular Formula

C7H4BrF3INO

Molecular Weight

381.92 g/mol

InChI

InChI=1S/C7H4BrF3INO/c8-3-1-5(13)4(12)2-6(3)14-7(9,10)11/h1-2H,13H2

InChI Key

JLOWWJWWZNZOPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)OC(F)(F)F)I)N

5-Bromo-2-iodo-4-(trifluoromethoxy)aniline is an organic compound characterized by a complex structure featuring a bromine atom, an iodine atom, and a trifluoromethoxy group attached to an aniline backbone. Its molecular formula is C7H5BrF3N2OC_7H_5BrF_3N_2O, and it has a molecular weight of approximately 286.03 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and electron-withdrawing properties, which can significantly influence its chemical behavior and biological activity.

, including:

  • Nucleophilic Substitution Reactions: The bromine or iodine atoms can be replaced by other nucleophiles, facilitating the formation of new compounds.
  • Oxidation and Reduction: The aniline moiety can be oxidized to generate nitro derivatives or reduced to yield amines.
  • Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and potassium permanganate for oxidation processes.

The synthesis of 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline typically involves multi-step procedures starting from readily available precursors. A common method includes:

  • Bromination and Iodination: The precursor 4-(trifluoromethoxy)aniline is subjected to bromination followed by iodination using appropriate halogenating agents under controlled conditions.
  • Reaction Conditions: These reactions are often conducted in organic solvents at elevated temperatures to facilitate the substitution at the desired positions on the aromatic ring.

Industrial production may utilize continuous flow chemistry and catalytic processes to optimize yield and minimize by-products.

5-Bromo-2-iodo-4-(trifluoromethoxy)aniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds targeting specific receptors or enzymes.
  • Material Science: The compound can be used in the development of functional materials, particularly those requiring specific electronic properties due to the trifluoromethoxy group.

Interaction studies involving 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline focus on understanding its interactions with biological targets. Research indicates that compounds with similar structures may act as inhibitors or modulators in biochemical pathways, influencing cellular processes through their ability to bind with proteins or enzymes.

Several compounds share structural features with 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-BromoanilineContains a bromo substituent at para positionLacks trifluoromethoxy group
2-Bromo-4-(trifluoromethyl)anilineTrifluoromethyl instead of trifluoromethoxyDifferent electronic properties due to methyl
4-Bromo-2-nitroanilineNitro group instead of trifluoromethoxyDifferent reactivity and biological activity
4-Bromo-2-chloroanilineChlorine substituentLess steric hindrance compared to trifluoromethoxy

The presence of the trifluoromethoxy group in 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline distinguishes it from these similar compounds by enhancing its electron-withdrawing capabilities and potentially altering its interaction profiles in biological systems.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

380.84731 g/mol

Monoisotopic Mass

380.84731 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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